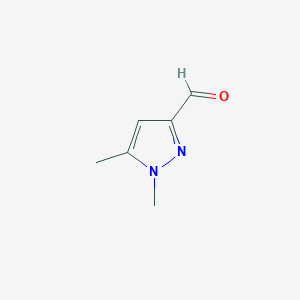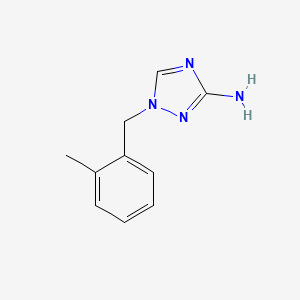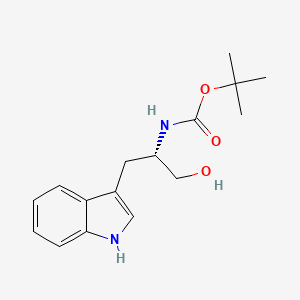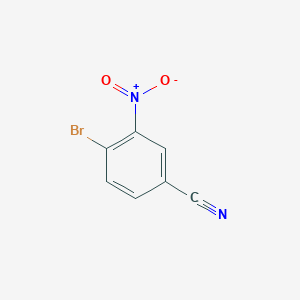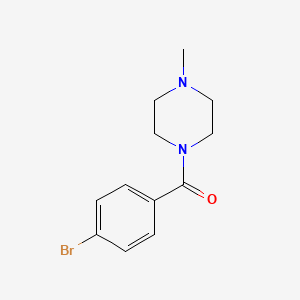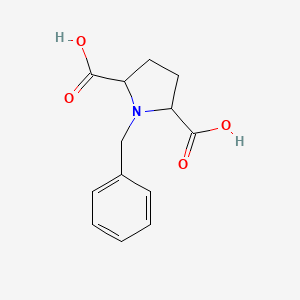
4-アミノ-10H-アクリジン-9-オン
説明
4-amino-10H-acridin-9-one is a heterocyclic compound with the molecular formula C13H10N2O It is a derivative of acridine, a class of compounds known for their diverse biological activities The structure of 4-amino-10H-acridin-9-one consists of an acridine core with an amino group at the 4-position and a carbonyl group at the 9-position
科学的研究の応用
4-amino-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
Target of Action
The primary target of 4-amino-10H-acridin-9-one is DNA . The compound interacts with DNA, leading to changes in its structure and function .
Mode of Action
4-amino-10H-acridin-9-one interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA molecule, causing structural changes . These changes can affect the DNA’s ability to replicate and transcribe, thereby influencing cellular processes .
Biochemical Pathways
The interaction of 4-amino-10H-acridin-9-one with DNA can affect various biochemical pathways. For instance, it can inhibit the action of topoisomerase, an enzyme involved in DNA replication . This can lead to the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The result of 4-amino-10H-acridin-9-one’s action is the disruption of DNA function, which can lead to cell death . This makes the compound a potential anti-cancer agent, as it can inhibit the proliferation of cancer cells .
Action Environment
The action of 4-amino-10H-acridin-9-one can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the pH of its environment . This suggests that the compound’s efficacy and stability might vary depending on the pH conditions within the body or in a laboratory setting .
生化学分析
Biochemical Properties
4-amino-10H-acridin-9-one plays a significant role in biochemical reactions due to its ability to intercalate with DNA. This intercalation disrupts the DNA structure, inhibiting the function of enzymes such as topoisomerase and telomerase . These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cell death, making 4-amino-10H-acridin-9-one a potential anticancer agent. Additionally, 4-amino-10H-acridin-9-one interacts with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 4-amino-10H-acridin-9-one on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 4-amino-10H-acridin-9-one influences cellular metabolism by affecting the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 4-amino-10H-acridin-9-one exerts its effects primarily through DNA intercalation. This interaction disrupts the DNA double helix, preventing the binding of transcription factors and other proteins necessary for gene expression . Additionally, 4-amino-10H-acridin-9-one inhibits the activity of topoisomerase and telomerase, enzymes essential for DNA replication and maintenance . These actions result in the accumulation of DNA damage and ultimately lead to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-10H-acridin-9-one change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to 4-amino-10H-acridin-9-one in cell cultures has been shown to result in the development of resistance, likely due to the upregulation of efflux pumps and DNA repair mechanisms . Short-term exposure is effective in inducing cell death and inhibiting cell proliferation .
Dosage Effects in Animal Models
The effects of 4-amino-10H-acridin-9-one vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth without significant toxicity . At higher doses, 4-amino-10H-acridin-9-one can cause adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is narrow, and careful dose optimization is necessary to maximize its anticancer effects while minimizing toxicity .
Metabolic Pathways
4-amino-10H-acridin-9-one is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 4-amino-10H-acridin-9-one, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall effects of the compound . Additionally, 4-amino-10H-acridin-9-one can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 4-amino-10H-acridin-9-one is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its intracellular concentration and distribution . The compound tends to accumulate in the nucleus due to its affinity for DNA, but it can also be found in other cellular compartments .
Subcellular Localization
The subcellular localization of 4-amino-10H-acridin-9-one is primarily in the nucleus, where it exerts its effects on DNA . It can also localize to the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . The compound’s localization is influenced by its chemical structure and interactions with cellular proteins and transporters .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-10H-acridin-9-one typically involves the Ullmann condensation reaction. This method includes the condensation of o-halobenzoic acids with substituted aniline in the presence of copper powder and potassium carbonate to yield N-(substituted phenyl) anthranilic acids. These intermediates are then cyclized to the corresponding acridones under the influence of strong acids .
Industrial Production Methods
In industrial settings, the synthesis of 4-amino-10H-acridin-9-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-amino-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated acridone derivatives.
Substitution: Various substituted acridone derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 4-amino-10H-acridin-9-one, known for its anti-microbial and anti-tumor properties.
9-aminoacridine: Another derivative with similar DNA intercalating properties.
Acriflavine: A derivative used as an anti-bacterial and anti-viral agent.
Uniqueness
4-amino-10H-acridin-9-one is unique due to the presence of both an amino group and a carbonyl group on the acridine core.
特性
IUPAC Name |
4-amino-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMIIUZBDWKSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407465 | |
| Record name | 4-amino-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81104-13-4 | |
| Record name | 4-Aminoacridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81104-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









